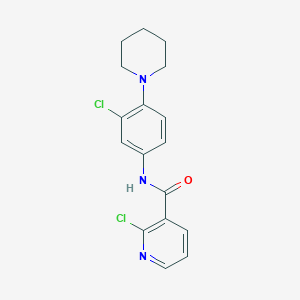![molecular formula C21H25N3O B252695 N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252695.png)
N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as AOP-Ru, is a ruthenium-based compound that has been extensively studied for its potential applications in various fields of science. This compound is a member of a family of compounds known as metal-based drugs or metallodrugs, which have shown promising results in the treatment of various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is not fully understood, but it is believed to involve the transfer of electrons from the ruthenium center to the pyrimidine moiety of the compound. This electron transfer process leads to the formation of reactive oxygen species (ROS), which can cause damage to DNA and other cellular components. N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to induce apoptosis (programmed cell death) in cancer cells, which is believed to be due to the generation of ROS.
Biochemical and Physiological Effects:
N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the modulation of enzyme activity. N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is its high stability, which makes it suitable for use in a wide range of experimental conditions. N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the main limitations of N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine. One area of interest is the development of new analogs of N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine with improved properties, such as increased solubility or enhanced activity against specific targets. Another area of interest is the exploration of the use of N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Finally, there is a need for further research into the mechanism of action of N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine, which could lead to a better understanding of its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine involves the reaction of ruthenium trichloride with 2-aminoadamantane and 3-(2-pyrimidinyloxy)benzylamine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of the product varies depending on the reaction conditions, but it is usually around 50-60%.
Aplicaciones Científicas De Investigación
N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has shown promising results in the treatment of cancer and infectious diseases. In biochemistry, N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine has been used to develop new materials with unique properties.
Propiedades
Nombre del producto |
N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine |
|---|---|
Fórmula molecular |
C21H25N3O |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-[(3-pyrimidin-2-yloxyphenyl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C21H25N3O/c1-3-14(12-19(4-1)25-21-22-5-2-6-23-21)13-24-20-17-8-15-7-16(10-17)11-18(20)9-15/h1-6,12,15-18,20,24H,7-11,13H2 |
Clave InChI |
YSXVOCPNSJQGEP-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC(=CC=C4)OC5=NC=CC=N5 |
SMILES canónico |
C1C2CC3CC1CC(C2)C3NCC4=CC(=CC=C4)OC5=NC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)

![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)

![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)

![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)